An In-depth Technical Guide to 1-(3-Amino-2-chloropyridin-4-yl)ethanone (CAS 342899-35-8)
An In-depth Technical Guide to 1-(3-Amino-2-chloropyridin-4-yl)ethanone (CAS 342899-35-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, provides an experimental protocol for its application in the synthesis of pyrazolo[3,4-b]pyridine derivatives, and discusses its broader utility in the development of bioactive compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a substituted pyridine derivative that has emerged as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an acetyl moiety on a pyridine ring—makes it a reactive and valuable precursor for constructing more complex molecular architectures. Notably, it serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are recognized as privileged scaffolds in the development of kinase inhibitors and other therapeutic agents. This guide will delve into the technical details of this compound, providing essential data and methodologies for its effective use in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(3-Amino-2-chloropyridin-4-yl)ethanone is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 342899-35-8 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | [1] |
| IUPAC Name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
| Synonyms | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 158-162 °C | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Spectroscopic Data
While 1-(3-Amino-2-chloropyridin-4-yl)ethanone is commercially available from various suppliers, detailed protocols for its synthesis are not readily found in publicly available literature, suggesting proprietary manufacturing processes.
Spectroscopic data, while often cited as available from commercial vendors, is not consistently published in detail. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectroscopic information.
Applications in Organic Synthesis
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused ring systems. Its utility is highlighted by its application as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The compound is a critical starting material for the synthesis of 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine, a key intermediate in the preparation of a series of pyrazolo[3,4-b]pyridine-based Janus kinase (JAK) inhibitors. The experimental protocol for this transformation is detailed below.
This protocol is adapted from the synthesis described in patent US 2010/0286131 A1.
Reaction Scheme:
Caption: Synthetic pathway from 1-(3-Amino-2-chloropyridin-4-yl)ethanone.
Step 1: Synthesis of 3-(Dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one
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A mixture of 1-(3-amino-2-chloropyridin-4-yl)ethanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq) is heated to 100°C.
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The reaction mixture is stirred at this temperature for 18 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude intermediate, 3-(dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one, which is used in the next step without further purification.
Step 2: Synthesis of 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine
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The crude intermediate from Step 1 is dissolved in ethanol.
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Hydrazine hydrate (1.5 eq) is added to the solution.
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The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
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After cooling, the solvent is evaporated under reduced pressure.
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The residue is partitioned between ethyl acetate and water.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting crude product is purified by flash column chromatography on silica gel to afford 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine.
This intermediate serves as a versatile scaffold for the further elaboration into a diverse range of substituted pyrazolo[3,4-b]pyridines with potential therapeutic applications.
Broader Applications and Research Interest
The utility of 1-(3-Amino-2-chloropyridin-4-yl)ethanone extends beyond the synthesis of kinase inhibitors. Its chemical structure makes it a suitable precursor for a variety of other important molecular frameworks.
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Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals, including agents targeting neurological disorders, as well as anti-cancer and anti-inflammatory compounds.[1]
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Agrochemicals : This compound serves as a building block for the development of novel herbicides and pesticides.[1]
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Biochemical Research : It is utilized in studies related to enzyme inhibition, offering insights into metabolic pathways and potential therapeutic targets.[1]
The logical workflow for the utilization of this compound in research and development can be visualized as follows:
Caption: Research and development workflow for 1-(3-Amino-2-chloropyridin-4-yl)ethanone.
Safety and Handling
1-(3-Amino-2-chloropyridin-4-yl)ethanone should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-(3-Amino-2-chloropyridin-4-yl)ethanone is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules. Its utility as a precursor for pyrazolo[3,4-b]pyridine-based kinase inhibitors highlights its importance in modern drug discovery. This technical guide provides key data and a detailed experimental protocol to facilitate its use in research and development. As the demand for novel therapeutic and agrochemical agents continues to grow, the role of such well-functionalized building blocks will undoubtedly expand.
